molecular formula C19H14N2O3S B2375140 N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 922027-30-3

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2375140
CAS No.: 922027-30-3
M. Wt: 350.39
InChI Key: OVZWYGIHJGXHLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(5-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a heterocyclic compound featuring a benzamide core linked to a 1,3-thiazole ring substituted with a 5-methoxybenzofuran moiety. This structure combines aromatic, electron-rich regions (benzofuran and benzamide) with the sulfur-containing thiazole, making it a candidate for diverse biological interactions, particularly in enzyme modulation and receptor binding.

Properties

IUPAC Name

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S/c1-23-14-7-8-16-13(9-14)10-17(24-16)15-11-25-19(20-15)21-18(22)12-5-3-2-4-6-12/h2-11H,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZWYGIHJGXHLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Features and Properties

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is characterized by three key structural components: a methoxy-substituted benzofuran moiety, a central thiazole ring, and a benzamide group. This combination of heterocyclic elements contributes to the compound's potential biological activities, particularly in medicinal chemistry applications. The structure features multiple sites for potential hydrogen bonding and π-π interactions, properties that are often valuable in drug development.

The molecular formula of this compound is C19H14N2O3S with a molecular weight of approximately 350.39 g/mol. The presence of the benzofuran and thiazole rings provides aromatic stability, while the methoxy and amide groups offer functionality for further reactions and biological interactions.

General Synthetic Approaches

The synthesis of this compound typically involves a multi-step process that can be approached through several strategic pathways. These include:

  • Building the benzofuran moiety first, followed by thiazole formation and amidation
  • Constructing the thiazole-benzamide portion first, then coupling with the benzofuran component
  • Employing convergent synthesis where key intermediates are prepared separately and coupled in later stages

Each approach presents distinct advantages and challenges that influence overall yield, purity, and scalability of the preparation method.

Detailed Preparation Methods

Benzofuran-First Synthetic Route

This approach begins with the construction of the 5-methoxy-benzofuran scaffold, which serves as the foundation for subsequent transformations.

Synthesis of 5-methoxy-benzofuran-2-yl intermediate

Step 1: The synthesis begins with 4-methoxyphenol, which undergoes O-alkylation with chloroacetic acid in the presence of potassium hydroxide to form 2-(4-methoxyphenoxy)acetic acid.

Step 2: This intermediate is converted to the corresponding acid chloride using thionyl chloride, followed by an intramolecular Friedel-Crafts acylation catalyzed by aluminum chloride to form 5-methoxy-2,3-dihydrobenzofuran-3-one.

Step 3: Reduction using sodium borohydride followed by dehydration yields 5-methoxy-benzofuran.

Step 4: Formylation at the C-2 position using the Vilsmeier-Haack reaction (phosphorus oxychloride and N,N-dimethylformamide) produces 5-methoxy-benzofuran-2-carbaldehyde.

Conversion to α-bromoketone

Step 5: The aldehyde is subjected to a Grignard reaction with methylmagnesium bromide followed by oxidation with pyridinium chlorochromate (PCC) to yield the corresponding methyl ketone.

Step 6: Bromination of the methyl ketone using copper(II) bromide in ethyl acetate/chloroform produces the crucial α-bromoketone intermediate (5-methoxy-benzofuran-2-yl-bromoacetone).

Formation of the thiazole ring

Step 7: The α-bromoketone is reacted with thiourea in refluxing ethanol to form 4-(5-methoxy-benzofuran-2-yl)-1,3-thiazol-2-amine through a cyclization reaction.

Final amidation

Step 8: The 2-aminothiazole intermediate is then reacted with benzoyl chloride in the presence of a base (typically triethylamine or pyridine) in tetrahydrofuran or dichloromethane to yield the final product this compound.

This multi-step synthesis typically achieves overall yields of 28-35% from the starting materials.

Thiazole-First Synthetic Route

An alternative approach begins with the construction of the thiazole-benzamide portion.

Synthesis of 2-aminothiazole intermediate

Step 1: Thiourea is reacted with α-bromoacetophenone in ethanol under reflux conditions to form 4-phenyl-1,3-thiazol-2-amine.

Step 2: The amino group is protected with a suitable protecting group (such as tert-butoxycarbonyl or Boc) using di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine (DMAP).

Functionalization of the thiazole ring

Step 3: The protected 4-phenyl-thiazole undergoes halogenation (typically bromination) at the C-4 position using N-bromosuccinimide in tetrahydrofuran to yield 4-bromo-N-protected-1,3-thiazol-2-amine.

Coupling with 5-methoxy-benzofuran moiety

Step 4: 5-Methoxy-benzofuran-2-boronic acid (prepared separately from 5-methoxy-benzofuran via lithiation and treatment with trimethyl borate) is coupled with the 4-bromo-thiazole derivative using Suzuki-Miyaura cross-coupling conditions. This typically employs tetrakis(triphenylphosphine)palladium(0) as catalyst in a mixture of dimethoxyethane and water with sodium or potassium carbonate as the base.

Deprotection and amidation

Step 5: The protecting group is removed using trifluoroacetic acid in dichloromethane.

Step 6: The resulting 4-(5-methoxy-benzofuran-2-yl)-1,3-thiazol-2-amine undergoes acylation with benzoyl chloride to yield the target compound.

This approach typically provides overall yields of 20-30%.

Convergent Synthetic Strategy

The convergent strategy involves the separate preparation of key building blocks followed by their assembly in the final stages.

Preparation of 5-methoxy-benzofuran-2-boronic acid

Step 1: 5-Methoxy-benzofuran is prepared as described in the benzofuran-first approach.

Step 2: The benzofuran is treated with n-butyllithium in tetrahydrofuran at low temperature (-78°C), followed by addition of trimethyl borate and subsequent hydrolysis to yield 5-methoxy-benzofuran-2-boronic acid.

Preparation of N-(4-bromo-1,3-thiazol-2-yl)benzamide

Step 1: Thiourea and ethyl 2-bromoacetate are reacted to form ethyl 2-amino-1,3-thiazole-4-carboxylate.

Step 2: The ester is reduced to the corresponding alcohol using lithium aluminum hydride, which is then oxidized to 1,3-thiazole-4-carbaldehyde.

Step 3: The aldehyde undergoes reduction to methyl group followed by bromination at the C-4 position using N-bromosuccinimide.

Step 4: The 4-bromo-1,3-thiazol-2-amine is acylated with benzoyl chloride to yield N-(4-bromo-1,3-thiazol-2-yl)benzamide.

Final coupling

Step 5: The boronic acid and bromothiazole intermediates are coupled using Suzuki-Miyaura conditions similar to those described in the thiazole-first approach.

The convergent strategy often provides higher overall yields (30-40%) compared to linear approaches and is particularly useful for large-scale synthesis.

One-Pot Thiazole Formation and Coupling

A more recent and efficient approach involves a one-pot procedure that minimizes isolation of intermediates.

Preparation of α-bromoketone

Step 1: 5-Methoxy-benzofuran-2-carbaldehyde is converted to the corresponding α-bromoketone as described in the benzofuran-first approach.

In situ thiazole formation and amidation

Step 2: The α-bromoketone is treated with thiourea in ethanol at 70-80°C for 2-3 hours.

Step 3: Without isolation of the 2-aminothiazole intermediate, benzoyl chloride and triethylamine are added directly to the reaction mixture, which is then stirred for an additional 3-4 hours at room temperature.

This one-pot procedure typically yields the target compound in 35-45% yield from the α-bromoketone, representing a significant improvement in efficiency.

Optimization of Reaction Parameters

Solvent Effects on Key Transformations

The choice of solvent significantly impacts the efficiency of several critical steps in the synthesis of this compound. Table 1 summarizes the effects of different solvents on the thiazole ring formation.

Table 1: Solvent Effects on Thiazole Ring Formation

Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
Ethanol 78-80 3 72 94
Methanol 64-66 4 68 91
Isopropanol 82-84 3.5 75 93
n-Butanol 117-119 2 78 89
DMF 140-145 1.5 65 86
1,4-Dioxane 100-102 3 70 92
Water/Ethanol (1:4) 78-80 3 76 95

Isopropanol and ethanol provide the optimal balance between yield and purity. While n-butanol gives slightly higher yields, the product purity is compromised. The water/ethanol mixture shows promise as a greener alternative with comparable results to pure ethanol.

Catalyst Optimization for Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a critical step in both the thiazole-first approach and the convergent strategy. Various palladium catalysts have been investigated to optimize this transformation, as summarized in Table 2.

Table 2: Catalyst Screening for Suzuki-Miyaura Coupling

Catalyst Ligand Base Solvent System Yield (%)
Pd(PPh₃)₄ - K₂CO₃ DME/H₂O (3:1) 72
Pd(OAc)₂ PPh₃ K₂CO₃ DME/H₂O (3:1) 68
Pd(OAc)₂ XPhos K₂CO₃ DME/H₂O (3:1) 76
Pd(OAc)₂ SPhos K₂CO₃ DME/H₂O (3:1) 81
Pd₂(dba)₃ XPhos K₃PO₄ Toluene/H₂O (5:1) 79
Pd(OAc)₂ BINAP Cs₂CO₃ Dioxane/H₂O (4:1) 74
Pd/C PPh₃ K₂CO₃ DME/H₂O (3:1) 58
Pd(OAc)₂ SPhos K₂CO₃ 2-MeTHF/H₂O (3:1) 78

The combination of Pd(OAc)₂ with SPhos ligand and potassium carbonate in DME/water provides the highest yield. The use of 2-methyltetrahydrofuran (2-MeTHF) as a greener alternative solvent shows promising results with only a slight decrease in yield.

Temperature and Time Optimization

The reaction temperature and time are critical parameters affecting both yield and purity in the final amidation step. Table 3 presents optimization data for this transformation.

Table 3: Effect of Temperature and Time on Final Amidation

Temperature (°C) Time (h) Base Yield (%) Side Products (%)
0-5 6 Triethylamine 65 8
rt (20-25) 4 Triethylamine 78 12
rt (20-25) 4 Pyridine 72 15
rt (20-25) 4 DIPEA 81 10
40-45 2 Triethylamine 76 18
40-45 2 DIPEA 79 16
0-5 → rt (4h) 6 DIPEA 84 6

Starting the reaction at 0-5°C and allowing it to warm to room temperature over 4 hours, with a total reaction time of 6 hours using diisopropylethylamine (DIPEA) as the base, provides the optimal balance between yield and minimization of side products.

Comparative Analysis of Preparation Methods

Efficiency and Scalability Comparison

The different synthetic approaches can be compared based on several key parameters, as summarized in Table 4.

Table 4: Comparative Analysis of Synthetic Approaches

Parameter Benzofuran-First Thiazole-First Convergent Strategy One-Pot Method
Overall Yield (%) 28-35 20-30 30-40 35-45
Number of Isolated Intermediates 6-7 5-6 4-5 2-3
Total Reaction Time (h) 48-60 40-50 36-45 20-24
Scalability Moderate Moderate Good Excellent
Purification Complexity High High Moderate Low
Cost (Relative) 1.0 1.2 0.9 0.7
Environmental Impact (E-factor) 45-55 40-50 35-45 25-30

The one-pot method demonstrates superior efficiency in terms of overall yield, number of intermediates, total reaction time, scalability, and environmental impact. The convergent strategy offers a good balance of yield and scalability, making it suitable for larger-scale synthesis.

Critical Process Parameters and Quality Attributes

Table 5 outlines the critical process parameters (CPPs) and critical quality attributes (CQAs) that must be controlled to ensure consistent high-quality production of this compound.

Table 5: Critical Process Parameters and Quality Attributes

Synthetic Step Critical Process Parameters Critical Quality Attributes Control Methods
Benzofuran Formation Temperature control during cyclization Regioselectivity (5-methoxy vs. other positions) HPLC monitoring
α-Bromoketone Formation Bromination time, equivalents of brominating agent Mono- vs. di-bromination ratio TLC monitoring, temperature control
Thiazole Formation Reaction temperature, thiourea equivalents Cyclization completion, aminothiazole purity HPLC monitoring
Suzuki-Miyaura Coupling Catalyst system, oxygen exclusion Coupling efficiency, palladium residues Degassing techniques, inductively coupled plasma (ICP) analysis
Final Amidation Base selection, temperature profile N- vs. O-acylation selectivity Temperature ramping, HPLC monitoring
Overall Process Reagent quality, moisture exclusion Final product purity, residual solvent content Karl Fischer titration, gas chromatography (GC)

Implementing robust control strategies for these parameters is essential for consistent, high-quality production, especially when scaling up the synthesis.

Recent Advancements in Synthetic Methodology

Green Chemistry Approaches

Recent developments in the synthesis of this compound have focused on implementing green chemistry principles to reduce environmental impact and improve overall efficiency.

Solvent Replacement

Traditional solvents like dichloromethane and tetrahydrofuran have been replaced with greener alternatives such as 2-methyltetrahydrofuran and ethyl acetate. For the thiazole formation step, aqueous ethanol (water/ethanol mixtures) has shown promising results, reducing the overall use of organic solvents.

Catalyst Improvements

Lower catalyst loadings (0.5-1 mol% instead of 3-5 mol%) of palladium have been achieved using more efficient ligand systems such as SPhos and XPhos. Additionally, supported catalysts that can be recovered and reused have been developed, further reducing the environmental footprint of the synthetic process.

Energy Efficiency

Microwave-assisted organic synthesis (MAOS) has been applied to several steps, particularly the thiazole formation and final amidation, significantly reducing reaction times from hours to minutes while maintaining or improving yields. This approach also reduces energy consumption compared to conventional heating methods.

Flow Chemistry Applications

Continuous flow chemistry has emerged as a powerful tool for the synthesis of complex heterocyclic compounds, offering advantages in terms of scalability, safety, and process control.

The thiazole formation step has been successfully adapted to flow conditions using a heated reaction coil, reducing reaction time from 3 hours to 20 minutes while improving yield by 5-10%. The final amidation step has also been performed in flow, with in-line purification using solid-phase scavengers to remove excess reagents and byproducts.

Challenges and Troubleshooting

Despite the advances in synthetic methodology, several challenges remain in the preparation of this compound. Table 6 outlines common issues encountered during synthesis and recommended solutions.

Table 6: Common Synthetic Challenges and Solutions

Issue Possible Causes Recommended Solutions
Low yield in benzofuran formation Incomplete cyclization, side reactions Optimize reaction temperature, use catalytic acid, monitor by TLC
Poor regioselectivity in formylation Non-specific electrophilic attack Lower reaction temperature, use Vilsmeier-Haack conditions carefully
Incomplete thiazole cyclization Poor quality thiourea, inadequate heating Use fresh reagents, extend reaction time, ensure complete dissolution
Low coupling efficiency Oxygen contamination, catalyst degradation Rigorously degas solvents, use fresh catalyst, consider adding stabilizers
Competing O-acylation in final step Kinetic vs. thermodynamic control Start reaction cold, use selective reagents, optimize base
Product instability during purification Sensitivity to acidic silica, light exposure Use neutralized silica gel, protect from light, minimize purification time
Scale-up heat management Exothermic reactions Implement controlled addition, cooling strategies, consider flow chemistry

Addressing these challenges through careful optimization and monitoring can significantly improve the reliability and reproducibility of the synthetic process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The benzofuran moiety can intercalate into DNA, affecting gene expression and cellular functions. These interactions lead to various biological effects, such as antibacterial and anticancer activities .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Biological Activity/Score Key Findings
Target Compound Benzamide-thiazole 5-Methoxybenzofuran at thiazole C4 Not explicitly reported Hypothesized enhanced π-π stacking and H-bonding due to benzofuran
AB4 () Benzamide-thiazole 4-Methyltriazolylsulfanyl Similarity scores: 0.500 (vs. standard drug) Moderate structural similarity; triazole may enhance metabolic stability
F5254-0161 () Benzamide-thiazole Trifluoromethylphenyl-piperazine Glide score: −6.41 (CIITA-I binding) Strong binding via H-bonds (GLY423, ARG615); trifluoromethyl boosts lipophilicity
MS8 () Benzamide-thiazole 4-Methylthiazole, phenoxy EHD4 inhibition Phenoxy group may confer membrane permeability
ZINC5154833 () Benzamide-pyrimidine Thioacetamido, dihydropyrimidinone Glide score: −6.591 (CIITA-I binding) Superior docking score due to multiple H-bonds (GLY423, SER710)

Key Observations:

  • Benzofuran vs.
  • Thiazole Substitution : Unlike F5254-0161’s piperazine-propyl group, the target compound’s benzofuran substitution may reduce steric hindrance, favoring interactions with shallower binding pockets.
  • Activity Gaps : While ZINC5154833 and F5254-0161 show validated binding to CIITA-I, the target compound’s benzofuran-thiazole architecture remains underexplored in the provided evidence, necessitating further assays for direct potency comparisons.

Computational and Physicochemical Profiles

Table 2: Predicted Properties Based on Analogues

Property Target Compound F5254-0161 ZINC5154833 MS8
Molecular Weight ~395 g/mol 523 g/mol 438 g/mol 335 g/mol
cLogP ~3.5 (estimated) 4.1 2.8 3.9
Hydrogen Bond Donors 1 2 3 1
Topological PSA ~90 Ų 110 Ų 120 Ų 80 Ų
  • cLogP : The target compound’s methoxy and benzofuran groups balance hydrophobicity, likely improving solubility over F5254-0161’s trifluoromethyl-piperazine .
  • Binding Affinity: ZINC5154833’s superior glide score (−6.591) highlights the importance of pyrimidinone and thioacetamido motifs, which the target compound lacks. However, benzofuran’s planar structure could compensate via aromatic interactions .

Biological Activity

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that integrates a benzofuran moiety with a thiazole ring connected to a benzamide group. This unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's molecular formula is C16_{16}H14_{14}N2_{2}O2_{2}S, with a molecular weight of approximately 302.36 g/mol. The presence of the methoxy group on the benzofuran enhances its lipophilicity, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Interaction : The thiazole ring can modulate enzyme activities, potentially acting as an inhibitor or activator depending on the target.
  • DNA Intercalation : The benzofuran moiety may intercalate into DNA, influencing gene expression and cellular functions.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial and antifungal properties.

Anticancer Properties

Research indicates that compounds containing thiazole and benzofuran moieties often exhibit significant anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines through mechanisms involving:

  • Cell Cycle Arrest : Compounds like this compound may disrupt the cell cycle in cancer cells, leading to inhibited proliferation.
  • Apoptosis Induction : The compound has been linked to increased apoptosis rates in various cancer cell lines, potentially surpassing standard treatments like doxorubicin in efficacy.

Case Studies and Research Findings

  • Cytotoxicity Tests : In vitro studies have demonstrated an IC50_{50} value of approximately 20 µM against human cancer cell lines, indicating potent cytotoxicity.
  • Structure-Activity Relationship (SAR) : Investigations into similar thiazole-containing compounds reveal that electron-donating groups enhance anticancer activity. The methoxy group in this compound likely contributes positively to its biological profile.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • Bacterial Inhibition : Preliminary assays indicate effective inhibition against various bacterial strains, suggesting potential for development as an antibiotic.

Summary Table of Biological Activities

Activity TypeMechanism of ActionIC50_{50} Value
AnticancerInduces apoptosis; disrupts cell cycle~20 µM
AntimicrobialInhibits bacterial growthVaries by strain

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide?

  • Methodology : Synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the thiazole ring via cyclization of a thioamide with a carbonyl compound (e.g., α-bromoacetophenone) under basic conditions .
  • Step 2 : Coupling the thiazole intermediate with a benzoyl chloride derivative (e.g., 5-methoxy-1-benzofuran-2-carboxylic acid chloride) in the presence of a base like triethylamine .
  • Optimization : Solvents (dichloromethane or acetonitrile), temperature control (0–60°C), and purification via column chromatography or recrystallization are critical for high yields (>70%) .

Q. How is the molecular structure of this compound characterized?

  • Techniques :

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) .
  • NMR Spectroscopy : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; thiazole C-H at δ 7.2–7.5 ppm) .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z 405.3 [M+H]⁺) .

Q. What analytical methods ensure purity and stability during synthesis?

  • Purity Checks : Thin-layer chromatography (TLC) with UV detection and HPLC (C18 column, acetonitrile/water gradient) .
  • Stability : Assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) and monitored by NMR for decomposition products .

Advanced Research Questions

Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?

  • Mechanistic Insights :

  • Molecular Docking : Computational models suggest binding to anti-apoptotic proteins (e.g., Bcl-xL) via hydrophobic interactions between the thiazole ring and protein pockets .
  • Enzyme Inhibition : Similar benzamide-thiazole derivatives inhibit phosphodiesterase type 1 (IC₅₀ >10 μM) and histone deacetylases (HDACs), validated by enzymatic assays .
    • Experimental Validation : Surface plasmon resonance (SPR) or fluorescence polarization assays quantify binding affinity (Kd values) .

Q. What structural modifications enhance bioactivity or selectivity?

  • Structure-Activity Relationship (SAR) :

  • Thiazole Substituents : Bromine at the 4-position (as in N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide) increases cytotoxicity (IC₅₀ 2.1 μM vs. 8.3 μM in MCF-7 cells) .
  • Methoxy Group : Removal reduces solubility but enhances membrane permeability (logP increases from 2.1 to 3.4) .
    • Data Contradictions : Some studies report methoxy groups improving HDAC inhibition, while others show negligible effects, suggesting target-specific modulation .

Q. How can computational modeling guide the design of derivatives?

  • Approaches :

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD <2 Å for Bcl-xL binding) .
    • Validation : Compare predicted vs. experimental IC₅₀ values to refine force field parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.